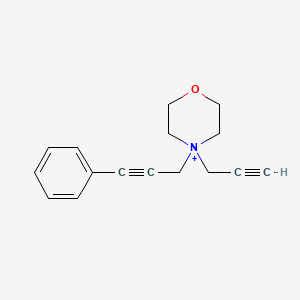![molecular formula C26H28N2O5S B11622336 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate](/img/structure/B11622336.png)
4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate is an organic compound that belongs to the class of aromatic ketones and carboxylic acid derivatives This compound is known for its unique structural features, which include a 4-methylphenyl group, a 4-oxo group, and a sulfamoyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate can be achieved through a multi-step process involving several key reactions. One common method involves the Friedel-Crafts acylation of toluene with succinic anhydride, catalyzed by a Lewis acid such as aluminum chloride . This reaction produces 4-(4-Methylphenyl)-4-oxobutanoic acid, which can then be further modified to introduce the sulfamoyl and amino groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein binding.
Medicine: It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism by which 4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfamoyl and amino groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylphenyl)-4-oxobutanoic acid: Shares the 4-methylphenyl and 4-oxo groups but lacks the sulfamoyl and amino substitutions.
Methyl 6-Methyl-1-(4-methylphenyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a 4-methylphenyl group and an oxo group but has a different core structure.
Uniqueness
4-Methylphenyl 4-oxo-4-({4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl}amino)butanoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both sulfamoyl and amino groups allows for versatile interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H28N2O5S |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
(4-methylphenyl) 4-oxo-4-[4-[(2,4,6-trimethylphenyl)sulfamoyl]anilino]butanoate |
InChI |
InChI=1S/C26H28N2O5S/c1-17-5-9-22(10-6-17)33-25(30)14-13-24(29)27-21-7-11-23(12-8-21)34(31,32)28-26-19(3)15-18(2)16-20(26)4/h5-12,15-16,28H,13-14H2,1-4H3,(H,27,29) |
InChI Key |
WJASKWMJMODOBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622253.png)
![N'-[(1E)-1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B11622254.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11622255.png)
![4,4'-methanediylbis{N-[1-(4-methylphenyl)but-3-en-1-yl]aniline}](/img/structure/B11622258.png)
![propan-2-yl 4-(5-{(Z)-[5-oxo-1-(4-sulfamoylphenyl)-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11622266.png)
![Ethyl 2-[(5-methyl-3-phenyl-1,2-oxazol-4-YL)formamido]acetate](/img/structure/B11622283.png)
![2-(4-chlorophenyl)-3-[4-(4-fluorophenoxy)butyl]quinazolin-4(3H)-one](/img/structure/B11622285.png)
![ethyl 2-{(4E)-4-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622290.png)
![3-[(Z)-(3-Ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11622295.png)
![2-[(3-{(E)-[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B11622300.png)
methanone](/img/structure/B11622318.png)

![7-(2,4-Dimethoxyphenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11622328.png)
![3-amino-4,6-dimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11622353.png)
